molecular formula C4H10N2 B1361067 1-Aziridineethanamine CAS No. 4025-37-0

1-Aziridineethanamine

Cat. No. B1361067
CAS RN: 4025-37-0
M. Wt: 86.14 g/mol
InChI Key: LSDGFGPIFBOTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Aziridineethanamine, also known as N-(2-Aminoethyl)-1-aziridineethanamine, is an experimental angiotensin-converting enzyme 2 (ACE2) inhibitor. It was first described in the literature in 2004 and is being investigated for its use in treating cardiovascular disease and its activity against Severe Acute Respiratory Syndrome (SARS) .


Synthesis Analysis

1-Aziridineethanamine is an organic compound categorized as an amine. It is believed to function as a nucleophile, participating in reactions with electrophiles to form new covalent bonds . It is also recognized as a proton acceptor, capable of accepting protons from other molecules and forging fresh covalent bonds .


Molecular Structure Analysis

The molecular formula of 1-Aziridineethanamine is C4H10N2 . It has an average mass of 86.14 Da and a monoisotopic mass of 129.126602 Da .


Chemical Reactions Analysis

In terms of its chemical reactivity, 1-Aziridineethanamine is believed to function as a nucleophile, participating in reactions with electrophiles to form new covalent bonds . Moreover, it is also recognized as a proton acceptor, capable of accepting protons from other molecules and forging fresh covalent bonds .


Physical And Chemical Properties Analysis

1-Aziridineethanamine is a colorless liquid that exhibits a low boiling point . It finds utility as a solvent and intermediate in the synthesis of diverse pharmaceuticals and chemicals .

Scientific Research Applications

  • Anticancer Agent Development :

    • Aziridine-containing compounds have shown potential as anticancer agents, with studies indicating significant cytotoxic activities against human carcinoma cell lines while exhibiting lower toxicity to healthy cells (Huang et al., 2004).
  • Radiosensitizers and Cytotoxins :

    • Certain aziridine derivatives have been identified as radiosensitizers and bioreductively activated cytotoxins, particularly effective against hypoxic tumor cells, showing promise in cancer treatment (Jenkins et al., 1990).
  • Gene Delivery Applications :

    • Synthesized polyethylenimines (PEI), derived from aziridine polymerization, have been compared for gene transfer efficacy. These studies contribute to the optimization of gene delivery systems, which are crucial in therapeutic applications (von Harpe et al., 2000).
  • HIV Protease Inhibitors :

    • Research has demonstrated the utility of chiral aziridine derivatives as intermediates in synthesizing HIV protease inhibitors, contributing to the development of treatments for HIV/AIDS (Kim et al., 2001).
  • Polymer Science and Drug Delivery

    :
  • The anionic ring-opening polymerization of activated aziridines has been explored for creating linear well-defined polyamines. These materials are significant in the field of drug delivery and material science (Gleede et al., 2019).
  • Synthetic Chemistry and Medicinal Applications :

    • Aziridines are recognized as versatile building blocks in organic synthesis and medicinal chemistry. Their presence in biologically active natural molecules and their reactivity, especially in ring-opening reactions, make them valuable in synthesizing various pharmaceutical agents (Florio & Luisi, 2010).
  • Environmental and Safety Considerations :

    • The use of azides, precursors for aziridine synthesis, in industrial applications, has been studied with a focus on implementing safety measures due to the toxicity and detonation potential of these compounds (Hagenbuch, 2003).
  • Chemical Reactivity and Mechanism Studies :

    • Research on the reactivity of aziridine compounds with various nucleophiles has been conducted, providing insights into their chemical properties and potential applications in synthetic chemistry (Concellón et al., 2003).
  • Therapeutic Agents and Drug Prototypes :

    • Aziridine alkaloids have been identified as significant sources of drug prototypes due to their confirmed pharmacological activities, including antitumor and antimicrobial effects, emphasizing their role in drug discovery (Ismail et al., 2009).

Safety And Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 1-Aziridineethanamine . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

As an experimental ACE2 inhibitor, 1-Aziridineethanamine is being researched for its use in the treatment of cardiovascular disease and SARS-CoV infections . Its potential therapeutic applications make it a subject of interest for future research .

properties

IUPAC Name

2-(aziridin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c5-1-2-6-3-4-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDGFGPIFBOTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193229
Record name Aziridine, 1-(2-aminoethyl)- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aziridineethanamine

CAS RN

4025-37-0
Record name 1-Aziridineethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004025370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Aziridineethanamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aziridine, 1-(2-aminoethyl)- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Aziridineethanamine
Reactant of Route 2
Reactant of Route 2
1-Aziridineethanamine
Reactant of Route 3
Reactant of Route 3
1-Aziridineethanamine
Reactant of Route 4
Reactant of Route 4
1-Aziridineethanamine
Reactant of Route 5
Reactant of Route 5
1-Aziridineethanamine
Reactant of Route 6
Reactant of Route 6
1-Aziridineethanamine

Citations

For This Compound
33
Citations
Y Zhang, W Zheng, R Liu, W Li, Y Li… - Environmental …, 2013 - search.ebscohost.com
… to that of 1-aziridineethanamine at 0.981 min. When 1aziridineethanamine existed, the peak … Chloromethane could not be determined until 1-aziridineethanamine was removed by MBR. …
Number of citations: 4 search.ebscohost.com
M Ali, A Zaidi, U Farooq… - Letters in Drug Design & …, 2022 - ingentaconnect.com
… Conclusion: It has been established that the quinacrine, ChEMBL1782742, vildagliptin, ChEMBL511785, mavorixafor, atropine, and N-(2-aminoethyl)-1-aziridineethanamine in …
Number of citations: 4 www.ingentaconnect.com
M Kojima, A Sakurai, M Murata… - Journal of …, 1997 - Taylor & Francis
… FIGURE 4 dimethyl-1 -aziridineethanamine) with 50% probability for the thermal ellipsoids. ORTEP drawing of trans-[Co(NO,),(di-R-rnea~)~]ClO~~H,O (di-R-meaz=(R,R)-a,2- …
Number of citations: 14 www.tandfonline.com
MJ Huentelman, J Zubcevic, JA Hernández Prada… - …, 2004 - Am Heart Assoc
Angiotensin-converting enzyme 2 (ACE2) is considered an important therapeutic target for controlling cardiovascular diseases and severe acute respiratory syndrome (SARS) outbreaks…
Number of citations: 213 www.ahajournals.org
M Tomazou, MM Bourdakou, G Minadakis… - Briefings in …, 2021 - academic.oup.com
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) pandemic is undeniably the most severe global health emergency since the 1918 Influenza outbreak. Depending …
Number of citations: 20 academic.oup.com
LG Song, QX Xie, HL Lao, ZY Lv - Infectious …, 2021 - idpjournal.biomedcentral.com
… Thus, in theory, drugs that compete with RBDs for receptor binding sites, such as N-(2-aminoethyl)-1-aziridineethanamine (NAAE) [13] and anti-dipeptidyl peptidase 4 (DPP4) mAbs, …
Number of citations: 16 idpjournal.biomedcentral.com
J Santos, S Brierley, MJ Gandhi, MA Cohen… - Viruses, 2020 - mdpi.com
… Although prior structural analyses identified the ACE2 inhibitor N-(2-Aminoethyl)-1-aziridineethanamine (NAAE), which inhibits SARS cell fusion in vitro, as a potential therapy for SARS […
Number of citations: 56 www.mdpi.com
Ç Özbek, N Güzeler, M Kalender - International Journal of …, 2021 - dergipark.org.tr
The aim of this study was to analyze the chemical composition in terms of dry matter, protein, fat and ash contents, mineral content by laser ablation inductively coupled plasma mass …
Number of citations: 3 dergipark.org.tr
T Pillaiyar, S Meenakshisundaram, M Manickam - Drug discovery today, 2020 - Elsevier
… For the treatment of SARS-CoV, small-molecule entry inhibitors such as N-(2-aminoethyl)-1-aziridineethanamine (93, NAAE) inhibit the catalytic activity of ACE2 and SARS-CoV S-…
Number of citations: 377 www.sciencedirect.com
L Paulsson-Habegger, AK Snabaitis… - Bioorganic & Medicinal …, 2021 - Elsevier
… pre-existing databases (NCI/DTP) 1 during the SARS epidemic using structure-based virtual screening (SBVS) and found a lead compound, N-(2-aminoethyl)-1-aziridineethanamine, …
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.